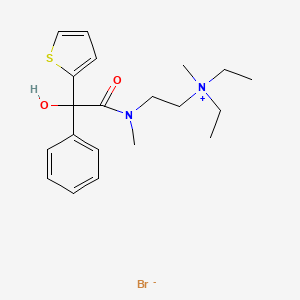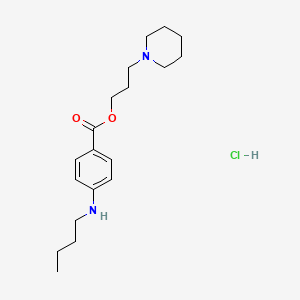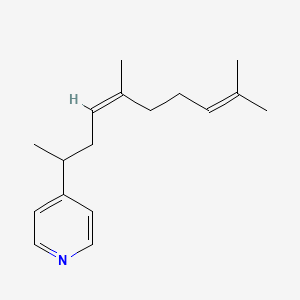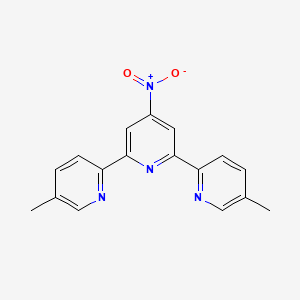
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 5-methylpyridin-2-yl groups attached to a central 2,6-pyridine ring, with a nitro group at the 4-position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dibromopyridine, which is then subjected to a Suzuki coupling reaction with 5-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Major Products Formed
Reduction: 2,6-bis(5-methylpyridin-2-yl)-4-aminopyridine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex organic molecules with extended conjugation or functional groups.
Applications De Recherche Scientifique
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: Contributes to the electronic properties of materials by participating in conjugated systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2,6-bis(hydroxymethyl)pyridine: A chemical intermediate with applications in organic synthesis.
2,6-bis[1-(phenylimino)ethyl]pyridine: Used in the synthesis of coordination compounds with iron and copper.
Uniqueness
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is unique due to its specific structural features, such as the presence of two 5-methylpyridin-2-yl groups and a nitro group. These features impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine |
InChI |
InChI=1S/C17H14N4O2/c1-11-3-5-14(18-9-11)16-7-13(21(22)23)8-17(20-16)15-6-4-12(2)10-19-15/h3-10H,1-2H3 |
Clé InChI |
IAPFAOGQYDCMKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


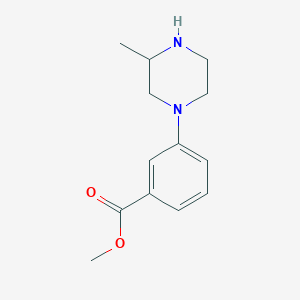
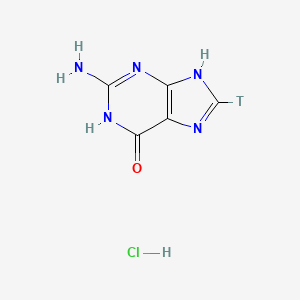


![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
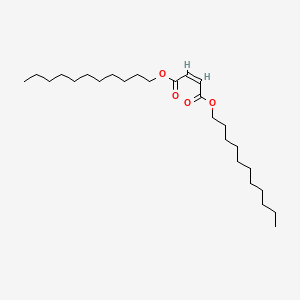
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)

